tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate typically involves the protection of the amine group using tert-butyl carbamate (Boc) protection. One common method involves the reaction of 3-(aminomethyl)-5-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a building block for the synthesis of pharmaceutical agents with potential activity against various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)-6-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is unique due to the specific positioning of the methyl group on the piperidine ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
1526835-41-5 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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